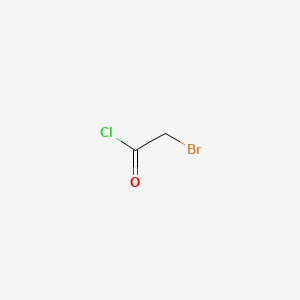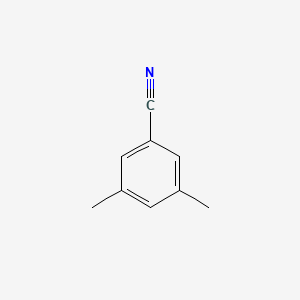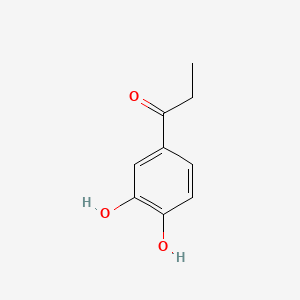
3',4'-Dihydroxypropiophenone
Übersicht
Beschreibung
3’,4’-Dihydroxypropiophenone (DHP) is a compound that is structurally related to various phenolic derivatives. It is often studied for its potential applications in medicinal chemistry and materials science. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of compounds related to 3’,4’-Dihydroxypropiophenone often involves catalytic reactions that introduce functional groups or form new carbon-carbon bonds. For example, 3,4-dihydrocoumarin derivatives are synthesized from 3-(2-hydroxyphenyl)cyclobutanones through a rhodium-catalyzed reaction that cleaves carbon-carbon bonds enantioselectively .
Molecular Structure Analysis
The molecular structure of compounds similar to 3’,4’-Dihydroxypropiophenone can be quite intricate. For instance, the crystal and molecular structure analysis of anti-3’,4’-difluoro-2-hydroxyiminopropiophenone revealed a trans-oid arrangement of the carbonyl and hydroxyimino-groups and the presence of intermolecular hydrogen bonds.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds like 3’,4’-Dihydroxypropiophenone is often characterized by their ability to undergo various transformations. For instance, the dissociation constants of 3,4-dihydroxyphenylpropionic acid and related compounds were studied, indicating the formation of an intramolecular hydrogen bond during the dissociation of the second phenol group.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’-Dihydroxypropiophenone are influenced by its molecular structure and substituents . It has a density of 1.2±0.1 g/cm³, a boiling point of 378.1±22.0 °C at 760 mmHg, and a flash point of 196.7±18.8 °C . It also has a molar refractivity of 44.3±0.3 cm³ .
Wissenschaftliche Forschungsanwendungen
Application in Biotechnology
- Scientific Field: Biotechnology
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is used in the chemoselective synthesis of 3,4’-dihydroxypropiophenone 3-O-β-D-glucoside .
- Methods of Application: The synthesis is catalyzed by β-glycosidase. Various enzymatic sources and different reaction conditions were compared, and the best yield was obtained using thermophilic β-glycosidase from Sulfolobus solfataricus .
- Results or Outcomes: The study reported an efficient method for the synthesis of 3,4’-dihydroxypropiophenone 3-O-β-D-glucoside .
Application in Organic Synthesis
- Scientific Field: Organic Synthesis
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is an important raw material and intermediate used in organic synthesis .
- Methods of Application: Specific methods of application in organic synthesis would depend on the particular reaction or process being carried out .
- Results or Outcomes: The outcomes would also depend on the specific reactions or processes .
Application in Pharmaceuticals
- Scientific Field: Pharmaceuticals
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is used as an intermediate in the production of certain pharmaceuticals .
- Methods of Application: Specific methods of application in pharmaceutical production would depend on the particular drug being synthesized .
- Results or Outcomes: The outcomes would depend on the specific drugs being synthesized .
Application in Agrochemicals
- Scientific Field: Agrochemicals
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is used as an intermediate in the production of certain agrochemicals .
- Methods of Application: Specific methods of application in agrochemical production would depend on the particular agrochemical being synthesized .
- Results or Outcomes: The outcomes would depend on the specific agrochemicals being synthesized .
Application in Dye Manufacturing
- Scientific Field: Dye Manufacturing
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is used as an intermediate in the production of certain dyes .
- Methods of Application: Specific methods of application in dye manufacturing would depend on the particular dye being synthesized .
- Results or Outcomes: The outcomes would depend on the specific dyes being synthesized .
Application in Metabolomics
- Scientific Field: Metabolomics
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is used in metabolomics, which is the study of chemical processes involving metabolites .
- Methods of Application: Specific methods of application in metabolomics would depend on the particular study being carried out .
- Results or Outcomes: The outcomes would depend on the specific studies .
Application in Natural Products
- Scientific Field: Natural Products
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is a phenylpropanoid that can be isolated from the leaves of the B. platyphylla vat. latifolia and exhibits anti-aging activity .
- Methods of Application: The compound is extracted from the leaves of the B. platyphylla vat. latifolia .
- Results or Outcomes: The compound exhibits anti-aging activity .
Application in Vitamins and Nutraceuticals
- Scientific Field: Vitamins and Nutraceuticals
- Summary of the Application: 3’,4’-Dihydroxypropiophenone is used in the production of vitamins and nutraceuticals .
- Methods of Application: Specific methods of application in the production of vitamins and nutraceuticals would depend on the particular product being synthesized .
- Results or Outcomes: The outcomes would depend on the specific products being synthesized .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWIHBDMOYWCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225510 | |
| Record name | Propiophenone, 3',4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dihydroxypropiophenone | |
CAS RN |
7451-98-1 | |
| Record name | 3′,4′-Dihydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7451-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiophenone, 3',4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



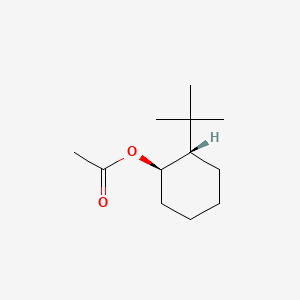
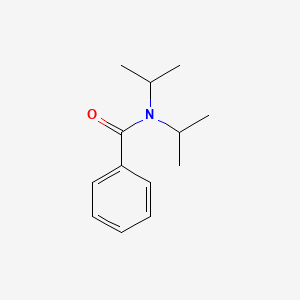
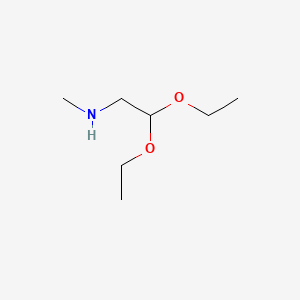
![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)

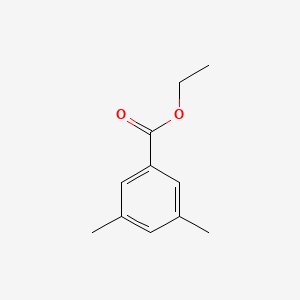

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)
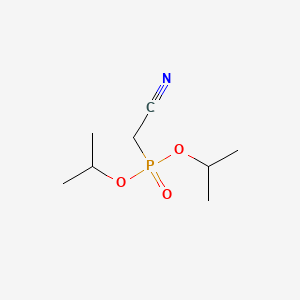
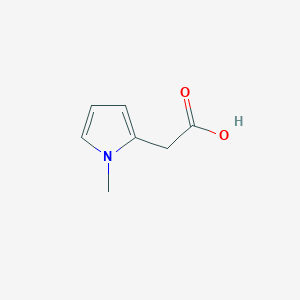
![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)
![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)
